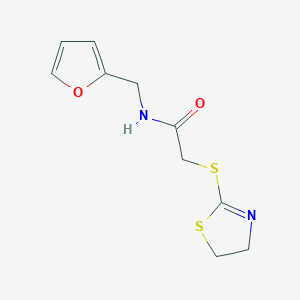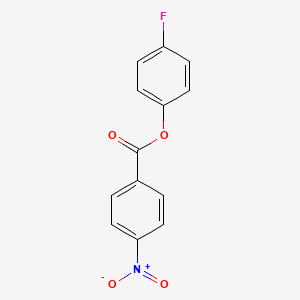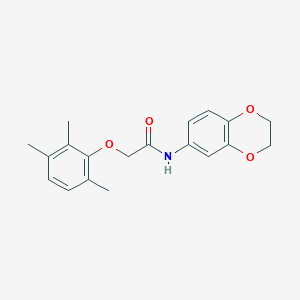![molecular formula C20H26N4O B5668135 1-[(2E)-3-phenyl-2-propen-1-yl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5668135.png)
1-[(2E)-3-phenyl-2-propen-1-yl]-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperazine derivatives, including our compound of interest, are synthesized through various chemical processes. One notable method involves using piperazine as a catalyst in the synthesis of pharmaceutically relevant compounds, such as 2-amino-3-cyano-4H-pyrans derivatives, in an environmentally benign manner. This process features simple procedures, short reaction times, high yields, and the recyclability of the catalyst, highlighting piperazine's utility in creating complex molecular structures efficiently (Yousefi, Goli-Jolodar, & Shirini, 2018).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized through various analytical techniques, including X-ray crystallography, which provides insights into the arrangement of atoms within the molecule. Studies on similar compounds have employed X-ray diffraction to confirm the molecular structure, demonstrating the role of intermolecular hydrogen bonds in stabilizing the crystal structure. These analyses are critical for understanding the compound's three-dimensional conformation and its implications for reactivity and interaction with biological targets (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, contributing to their broad utility in synthetic chemistry. For example, the reaction with hydrazonyl chlorides forms a series of bis(1,3,4-trisubstituted pyrazoles), demonstrating the compound's capacity to participate in cycloaddition reactions. These reactions are pivotal for creating compounds with antibacterial and cytotoxic activities, illustrating the chemical versatility and potential biological relevance of piperazine derivatives (Mekky & Sanad, 2020).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular configuration and intermolecular interactions. Studies employing techniques like X-ray diffraction and Hirshfeld surface analysis provide comprehensive insights into the compound's physical characteristics, which are essential for understanding its stability, solubility, and suitability for various applications (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
properties
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-2-19(24-13-7-11-21-24)20(25)23-16-14-22(15-17-23)12-6-10-18-8-4-3-5-9-18/h3-11,13,19H,2,12,14-17H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMCFMISDAWSHM-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{3-[1-(dimethylamino)ethyl]phenyl}-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B5668056.png)
![4-[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5668067.png)
![N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5668075.png)
![3-ethyl-5H-[1,2,4]triazolo[3',4':2,3][1,3,4]thiadiazino[5,6-b]quinoxaline](/img/structure/B5668076.png)
![1-[5-({(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]non-6-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5668079.png)

![4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine](/img/structure/B5668088.png)
![(4S)-1-cyclohexyl-N-ethyl-4-{[(3-fluorophenyl)acetyl]amino}-L-prolinamide](/img/structure/B5668102.png)
![(1S*,5R*)-6-(3-fluoro-4-methoxybenzoyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5668108.png)
![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-4-yl}methyl)-1H-pyrrole-3-carboxamide](/img/structure/B5668117.png)


![N,N,2-trimethyl-7-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B5668130.png)